1,2,4-pyrrolidinetricarboxylic acid, 2-(2-methylpropyl)-5-(2-thienyl)-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2S,4S,5R)-

Description

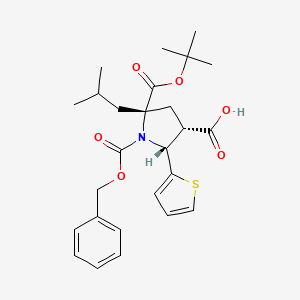

This compound is a stereochemically complex pyrrolidine derivative with three carboxylic acid groups at positions 1, 2, and 4 of the pyrrolidine ring. Key structural features include:

- Substituents: A 2-methylpropyl (isobutyl) group at position 2 and a 2-thienyl (aromatic thiophene) group at position 5 on the pyrrolidine ring.

- Ester Groups: The carboxylic acids at positions 1 and 2 are esterified with a phenylmethyl (benzyl) and 1,1-dimethylethyl (tert-butyl) group, respectively, leaving the carboxylic acid at position 4 unmodified.

Synthetic approaches for analogous pyrrolidine esters (e.g., tert-butoxycarbonyl-protected derivatives) often employ coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in polar solvents such as DMF, as seen in related syntheses .

Properties

Molecular Formula |

C26H33NO6S |

|---|---|

Molecular Weight |

487.6 g/mol |

IUPAC Name |

(2R,3S,5S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-(2-methylpropyl)-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C26H33NO6S/c1-17(2)14-26(23(30)33-25(3,4)5)15-19(22(28)29)21(20-12-9-13-34-20)27(26)24(31)32-16-18-10-7-6-8-11-18/h6-13,17,19,21H,14-16H2,1-5H3,(H,28,29)/t19-,21+,26-/m0/s1 |

InChI Key |

QRIIXUGYDMKDTN-UTAZYMRLSA-N |

Isomeric SMILES |

CC(C)C[C@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CS3)C(=O)O)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CS3)C(=O)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Stereoselective Construction of Pyrrolidine Core

- A key step involves preparing chiral 2-methylpyrrolidine or related intermediates with desired stereochemistry, often through asymmetric synthesis or resolution methods.

- Enantiomerically pure 2-methylpyrrolidine can be synthesized via catalytic asymmetric hydrogenation or chiral pool synthesis, ensuring the (2S) configuration required.

Introduction of Carboxylic Acid and Ester Groups

- The 1,2,4-pyrrolidinetricarboxylic acid framework is constructed by stepwise functionalization of the pyrrolidine ring with carboxyl groups at positions 1, 2, and 4.

- Esterification with bulky groups such as 2-(1,1-dimethylethyl) and phenylmethyl (benzyl) esters is performed to protect carboxyl groups and modulate solubility and reactivity.

- Typical esterification methods include reaction with corresponding acid chlorides or anhydrides in the presence of base catalysts.

Installation of the 5-(2-thienyl) Substituent

- The 5-position substitution with a 2-thienyl group is generally achieved via cross-coupling reactions such as Suzuki or Stille coupling, starting from halogenated pyrrolidine intermediates and 2-thienylboronic acid or stannanes.

- Alternatively, nucleophilic aromatic substitution or directed lithiation followed by electrophilic substitution may be used.

Final Purification and Stereochemical Verification

- The final compound is purified by chromatographic methods and recrystallization.

- Stereochemical purity is confirmed by chiral HPLC, NMR spectroscopy, and X-ray crystallography.

- The product's identity and purity are verified by mass spectrometry and elemental analysis.

Representative Synthetic Route (Hypothetical Example)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of chiral 2-methylpyrrolidine | Asymmetric hydrogenation or chiral pool starting material | (2S)-2-Methylpyrrolidine intermediate |

| 2 | Introduction of carboxyl groups | Oxidation, carboxylation, or esterification | Pyrrolidinetricarboxylic acid derivative |

| 3 | Protection of carboxyl groups | Reaction with tert-butyl chloride, benzyl bromide | Formation of 2-(1,1-dimethylethyl) and phenylmethyl esters |

| 4 | 5-Position substitution | Suzuki coupling with 2-thienylboronic acid | Introduction of 5-(2-thienyl) substituent |

| 5 | Purification and characterization | Chromatography, crystallization, spectroscopy | Pure (2S,4S,5R) compound |

Research Discoveries and Optimization Notes

- The stereoselectivity of the pyrrolidine core synthesis is critical; enantiomeric excess above 95% is typically required for biological activity.

- Protecting groups are chosen for stability under coupling conditions and ease of removal.

- Cross-coupling reactions for thiophene introduction require careful control of palladium catalysts and reaction atmosphere to avoid side reactions.

- Recent advances include using milder coupling conditions and greener solvents to improve yield and reduce impurities.

- Analytical data confirm the molecular formula C26H33NO6S and molecular weight 487.61, consistent with the target compound.

Data Table Summarizing Key Physical and Chemical Properties

Chemical Reactions Analysis

Ester Hydrolysis

-

Example : Hydrogenolysis of the benzyl ester produces 1-(carboxylic acid)-2-(tert-butyl ester)-5-(2-thienyl)pyrrolidine , enabling further functionalization at position 1.

Thienyl Substituent Reactivity

The 2-thienyl group undergoes electrophilic aromatic substitution (EAS):

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃ | 5-(5-Sulfo-2-thienyl) derivative | Enhanced solubility in polar solvents. |

| Halogenation | NBS, CCl₄ (light) | 5-(5-Bromo-2-thienyl) analog | Enables cross-coupling reactions. |

-

Limitation : Steric hindrance from the isobutyl group may reduce reaction rates at position 5.

Pyrrolidine Ring Modifications

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| N-Acylation | AcCl, pyridine | Introduction of acetyl group at nitrogen. | |

| Ring-Opening Oxidation | KMnO₄, H₂O (acidic) | Conversion to glutaric acid derivatives. |

-

Stereochemical Impact : The (2S,4S,5R) configuration directs oxidation to favor the cis-diol intermediate.

Peptide Coupling

The tert-butyl and benzyl esters serve as orthogonal protecting groups for sequential deprotection in peptide synthesis (e.g., coupling with Boc-protected amino acids) .

Organocatalysis

The thienyl group enhances electron-deficient character, enabling use in asymmetric catalysis (e.g., Michael additions) .

Stability and Side Reactions

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It can also serve as a model compound for the development of new drugs.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the pyrrolidine ring or thiophene group could yield compounds with improved pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The protective groups can influence its stability and reactivity, affecting its overall mechanism of action.

Comparison with Similar Compounds

Substituent Effects

Functional Group Impact

- Free Carboxylic Acid : The unesterified carboxylic acid at position 4 in the target compound introduces polarity, improving water solubility relative to fully esterified analogues like .

- Hydroxy/Ketone Groups : Compounds with hydroxyl or ketone groups (e.g., ) may exhibit higher reactivity or hydrogen-bonding capacity, which could enhance binding to biological targets but reduce stability.

Stereochemical Considerations

The (2S,4S,5R) configuration of the target compound likely results in distinct binding affinities compared to (2S,3S) or (2S,4R) configurations in , as stereochemistry profoundly affects molecular recognition.

Biological Activity

1,2,4-Pyrrolidinetricarboxylic acid derivatives are a class of compounds that have garnered attention in pharmacological research due to their diverse biological activities. The specific compound of interest, 1,2,4-pyrrolidinetricarboxylic acid, 2-(2-methylpropyl)-5-(2-thienyl)-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2S,4S,5R)- , exhibits a complex structure that suggests potential interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C26H33NO6S

- Molecular Weight : 487.61 g/mol

- CAS Number : 1486465-71-7

The compound features a pyrrolidine ring with multiple functional groups including thienyl and phenyl moieties, which may enhance its biological activity compared to simpler analogs .

1. Pharmacological Potential

Research indicates that pyrrolidine derivatives exhibit a range of pharmacological effects including:

- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains. For example, compounds with similar structures have demonstrated significant antibacterial activities against Acinetobacter baumannii and Aeromonas hydrophila .

- Anticancer Properties : Some derivatives have been explored for their potential in cancer therapy, showing efficacy in inhibiting tumor growth and metastasis in animal models .

- Neurological Effects : The compound's interaction with metabotropic glutamate receptors (mGluRs) suggests a role in modulating neurotransmission and could be beneficial in treating neurodegenerative disorders .

The biological activity of this compound is largely attributed to its ability to interact with various receptors:

- Metabotropic Glutamate Receptors (mGluRs) : Research has highlighted the role of mGluR4 as a target for neuropharmacological agents. Compounds that modulate this receptor can influence pathways involved in mood regulation and neuroprotection .

- Cholinesterase Inhibition : Some pyrrolidine derivatives have shown promise as cholinesterase inhibitors, which are crucial for the management of Alzheimer's disease by enhancing acetylcholine levels in the brain .

Case Studies

A review of recent studies provides insights into the biological activities associated with pyrrolidine derivatives:

Q & A

Q. Data Validation :

- Monitor reaction intermediates via TLC and LC-MS to confirm regioselectivity.

- Compare NMR shifts (e.g., ¹³C for ester carbonyls: ~165–175 ppm) with literature values for similar esters .

Basic Research Question: How can researchers confirm the stereochemical configuration of the compound post-synthesis?

Methodological Answer:

Stereochemistry is validated using:

- X-ray crystallography : The gold standard for absolute configuration determination.

- NMR-based methods :

- NOESY/ROESY : Detect spatial proximity between protons (e.g., H-2S and H-4S) to confirm relative configuration .

- J-based coupling constants : Analyze vicinal coupling (e.g., ) to infer dihedral angles.

- Chiral HPLC : Compare retention times with enantiopure standards .

Q. Example Data :

| Technique | Expected Outcome | Reference |

|---|---|---|

| X-ray | Crystallographic data confirming (2S,4S,5R) | (analogous structures) |

| ¹H NMR (NOESY) | Cross-peaks between H-2 and H-4 |

Advanced Research Question: What strategies mitigate byproduct formation during esterification of the pyrrolidine core?

Methodological Answer:

Byproducts often arise from incomplete esterification or transesterification. Mitigation strategies:

- Temperature control : Perform reactions at 0–5°C to suppress side reactions (e.g., tert-butyl ester migration) .

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Purification : Employ gradient flash chromatography (hexane/EtOAc) to separate esters from unreacted acids or diesters.

Case Study :

In a related synthesis (), tert-butyl ester migration was minimized by limiting reaction time to 2 hours and using anhydrous conditions. Yield improved from 55% to 82% after optimization .

Advanced Research Question: How to resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

Contradictions (e.g., unexpected IR carbonyl stretches or HRMS deviations) require systematic analysis:

HRMS Validation : Ensure calculated/found mass accuracy (<2 ppm error). For example, reports HRMS (ESI+) with a 0.74 ppm discrepancy, deemed acceptable .

IR Spectroscopy : Compare ester C=O stretches (~1740 cm⁻¹ for tert-butyl, ~1720 cm⁻¹ for benzyl esters) with theoretical values .

2D NMR : Use HSQC/HMBC to resolve overlapping signals (e.g., thienyl protons vs. aromatic benzyl protons).

Q. Example Workflow :

Optimize geometry using Gaussian09 at B3LYP/6-31G* level.

Calculate NMR chemical shifts with GIAO method; compare to experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.